Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- structure
865534-12-9 structure
Produktname:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
CAS-Nr.:865534-12-9
MF:C13H14O6
MW:266.246664524078
CID:5597187

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3,5-O-(Phenylmethylidyne)-myo-inositol
    • myo-Inositol 1,3,5-orthobenzoate
    • 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)
    • myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
    • Inchi: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?
    • InChI-Schlüssel: WOBHRXCFLKNURW-VNOUZBAXSA-N
    • Lächelt: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar
1.2R:NaHCO3, S:H2O
Referenz
H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups
By Vibhute, Amol M. and Sureshan, Kana M., RSC Advances, 2013, 3(20), 7321-7329

Herstellungsverfahren 2

Reaktionsbedingungen
1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C
Referenz
Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors
By Hussain, Javeena et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290

Herstellungsverfahren 3

Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Referenz
Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoate
By Sureshan, Kana M. et al, Tetrahedron Letters, 2007, 48(11), 1923-1926

Herstellungsverfahren 4

Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMF, 140°C
1.2R:Et3N, neutralized; cooled
Referenz
Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogs
By Riley, Andrew M. et al, Tetrahedron: Asymmetry, 2006, 17(2), 171-174

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-Orthobenzoate
Bhosekar, Gaurav; Murali, Chebrolu; Gonnade, Rajesh G.; Shashidhar, Mysore S.; Bhadbhade, Mohan M., Crystal Growth & Design, 2005, 5(5), 1977-1982

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar
Referenz
Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogue
By Pavlovic, I. et al, Organic & Biomolecular Chemistry, 2016, 14(24), 5559-5562

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:D-Camphorsulfonic acid, S:DMSO
Referenz
Synthesis of Unsymmetric Diphospho-Inositol Polyphosphates
By Capolicchio, Samanta et al, Angewandte Chemie, 2013, 52(27), 6912-6916

Herstellungsverfahren 8

Reaktionsbedingungen
1.1S:DMSO
Referenz
Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphites
By Duss, Michael et al, Bioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar
Referenz
Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5
By Godage, Himali Y. et al, Chemical Communications (Cambridge, 2006, (28), 2989-2991

Herstellungsverfahren 10

Reaktionsbedingungen
1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled
1.2R:Et3N, rt
Referenz
Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility
By Godage, Himali Y. et al, Journal of Organic Chemistry, 2013, 78(6), 2275-2288

Herstellungsverfahren 11

Reaktionsbedingungen
1.130 min, 190-195°C
1.2R:Disodium carbonate, 12 h, 190-195°C
Referenz
Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoesters
By Murali, Chebrolu et al, European Journal of Organic Chemistry, 2007, (7), 1153-1159

Herstellungsverfahren 12

Reaktionsbedingungen
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C
Referenz
Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate
By Mart, Alson and Shashidhar, Mysore S., Tetrahedron, 2012, 68(47), 9769-9776

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Verwandte Literatur

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